2-But-3-ynyl-4-fluoro-benzo[d]thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8FNS |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-but-3-ynyl-4-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C11H8FNS/c1-2-3-7-10-13-11-8(12)5-4-6-9(11)14-10/h1,4-6H,3,7H2 |
InChI Key |
WVSJVADWKHVCSB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1=NC2=C(C=CC=C2S1)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 but 3 Ynyl 4 Fluoro Benzo D Thiazole
Synthesis of Key Precursors and Strategic Functional Group Introduction
Preparation of Fluorinated Benzothiazole (B30560) Building Blocks
The introduction of a fluorine atom at the 4-position of the benzothiazole nucleus is a key structural feature that can significantly influence the molecule's electronic properties. nih.gov The synthesis of such building blocks typically starts from appropriately substituted aniline (B41778) precursors. A common route to fluorinated benzothiazoles involves the cyclization of a corresponding fluorinated 2-aminothiophenol (B119425).
For the target molecule, the essential precursor would be 2-amino-3-fluorothiophenol . The synthesis of this intermediate can be challenging but may be approached through methods analogous to those used for other substituted aminothiophenols. One potential pathway involves the ortho-lithiation of a protected 3-fluoroaniline (B1664137), followed by quenching with a sulfur source.
Alternatively, fluorinated 2-aminobenzothiazoles can be synthesized from fluorinated anilines through reactions with thiocyanates. For instance, the synthesis of 2-amino-6-fluoro-7-chlorobenzothiazole is achieved by the cyclization of 3-chloro-4-fluoroaniline (B193440) with potassium thiocyanate (B1210189) in the presence of a bromine catalyst. indexcopernicus.comresearchgate.net Adapting this "Jacobsen cyclization" approach, one could envision starting with 3-fluoroaniline to generate a 4-fluoro-substituted thiobenzanilide, which can then undergo oxidative cyclization. researchgate.net
The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the biological activity of heterocyclic compounds. nih.gov
Table 1: Selected Methods for Fluorinated Benzothiazole Synthesis
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Substituted Anilines | Potassium Thiocyanate, Bromine | 2-Aminobenzothiazoles | indexcopernicus.com |
Methodologies for Incorporating the But-3-ynyl Moiety
The but-3-ynyl group can be introduced at various stages of the synthesis, either as part of a precursor that is used in the ring-forming reaction or by functionalizing a pre-formed benzothiazole core.
Strategy 1: Incorporation during Cyclocondensation This approach involves reacting a 2-aminothiophenol derivative with a molecule already containing the but-3-ynyl chain. Suitable reactants include:
But-3-ynoic acid: Direct condensation with 2-amino-3-fluorothiophenol can form the target molecule, often requiring high temperatures or the use of coupling agents like polyphosphoric acid (PPA) or activating agents like triphenyl phosphite. nih.gov
But-3-ynoyl chloride: As a more reactive derivative, it can condense with the aminothiophenol under milder conditions.
But-3-ynal: Condensation with the aminothiophenol would form a dihydrobenzothiazole intermediate, which would then require oxidation to the final aromatic benzothiazole. mdpi.com
Strategy 2: Post-Cyclization Functionalization This strategy involves first synthesizing a 4-fluoro-benzothiazole with a reactive group at the 2-position, followed by the introduction of the alkynyl side chain. A common method is the Sonogashira coupling.
Sonogashira Coupling: A 2-halo-4-fluoro-benzo[d]thiazole (e.g., 2-bromo- or 2-iodo-) can be coupled with but-3-yne using a palladium catalyst (such as Pd(PPh₃)₄) and a copper(I) co-catalyst in the presence of a base. mdpi.com This is a highly versatile and widely used method for forming C(sp²)-C(sp) bonds.
The choice between these strategies depends on the availability of starting materials and the compatibility of functional groups with the reaction conditions.
Core Benzothiazole Ring Formation Approaches Applicable to 2-But-3-ynyl-4-fluoro-benzo[d]thiazole
The construction of the benzothiazole nucleus is the cornerstone of the synthesis. Several robust methods are available, primarily centered around cyclocondensation and oxidative cyclization pathways.
Cyclocondensation Reactions for Benzothiazole Nucleus Assembly
Cyclocondensation is the most direct and widely employed method for synthesizing 2-substituted benzothiazoles. mdpi.comnih.gov This reaction typically involves the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative. nih.govresearchgate.net
To synthesize this compound, 2-amino-3-fluorothiophenol would be reacted with but-3-ynoic acid . This reaction often requires harsh conditions, such as heating in polyphosphoric acid (PPA) or using microwave irradiation to drive the dehydration and cyclization. researchgate.netmdpi.com Various catalysts can be employed to facilitate the reaction under milder conditions. mdpi.com
Table 2: Catalysts and Conditions for Cyclocondensation of 2-Aminothiophenols with Carboxylic Acids
| Catalyst/Medium | Conditions | Advantages | Reference(s) |
|---|---|---|---|
| Polyphosphoric Acid (PPA) | High Temperature (120-180 °C) | Effective for dehydration | nih.gov |
| Microwave Irradiation | Solvent-free or high-boiling solvent | Rapid reaction times, high yields | researchgate.netmdpi.com |
| Samarium(III) triflate | Mild conditions | Lewis acid catalysis | nih.gov |
The mechanism involves the initial formation of an amide intermediate, followed by an intramolecular nucleophilic attack of the sulfur atom onto the carbonyl carbon, and subsequent dehydration to form the thiazole (B1198619) ring.
Oxidative Cyclization Methods in Fluorinated Benzothiazole Synthesis
An alternative to direct condensation is the oxidative cyclization of a thioanilide precursor. This two-step approach involves first synthesizing an N-(2-mercaptophenyl)amide, which is then cyclized using an oxidizing agent.
For the target molecule, the precursor would be N-(2-mercapto-6-fluorophenyl)but-3-ynamide . This intermediate can be prepared by reacting 2-amino-3-fluorothiophenol with but-3-ynoyl chloride. The subsequent oxidative cyclization can be promoted by various reagents.
Commonly used methods for this transformation include:
Potassium Ferricyanide (Jacobsen Cyclization): A classic method that proceeds via a radical mechanism. researchgate.net
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ): A powerful oxidant that can effect cyclization at ambient temperature. indexcopernicus.com
Phenyliodine(III) bis(trifluoroacetate) (PIFA) or Cerium Ammonium Nitrate (CAN): These reagents promote cyclization via aryl radical cations under mild conditions. nih.gov
Photocatalysis: Visible-light-mediated methods using photosensitizers like riboflavin (B1680620) offer a green alternative for the cyclization of thiobenzanilides. nih.gov
This approach is particularly useful when the direct condensation method proves to be too harsh for sensitive functional groups, although the terminal alkyne in the but-3-ynyl moiety is generally stable under these conditions.
Advanced Coupling and Derivatization Techniques for this compound
The terminal alkyne of the but-3-ynyl group serves as a versatile functional handle for further molecular elaboration. This allows this compound to act as a valuable building block for more complex structures.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is a highly efficient method for forming 1,2,3-triazole rings. nih.gov Reacting the title compound with an organic azide (B81097) in the presence of a copper(I) catalyst would yield a 1,4-disubstituted triazole, linking the benzothiazole core to another molecular fragment.
Sonogashira Coupling: The terminal C-H bond of the alkyne can be coupled with aryl or vinyl halides in a palladium/copper-catalyzed reaction. This extends the conjugation of the system and allows for the attachment of various aromatic or unsaturated groups.
Cadiot-Chodkiewicz Coupling: This reaction allows for the coupling of the terminal alkyne with a terminal 1-haloalkyne, leading to the formation of unsymmetrical diynes.
Derivatization of the Benzothiazole Core: While the alkyne is the most reactive site for coupling reactions, the benzothiazole ring itself can be functionalized. Methods analogous to those used for similar heterocycles, such as regioselective C-H borylation catalyzed by iridium, could potentially install a boronic ester onto the benzene (B151609) ring, which can then participate in Suzuki cross-coupling reactions to introduce further diversity. acs.orgdiva-portal.org Nickel-catalyzed cross-coupling reactions have also been developed for arylating benzothiazole cores. dntb.gov.uaresearchgate.net
Cross-Coupling Strategies for Alkynyl Group Installation
The introduction of the but-3-ynyl group at the C2-position of the 4-fluoro-benzo[d]thiazole scaffold is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. Among these, the Sonogashira reaction is a premier method for forming C(sp²)-C(sp) bonds, making it ideal for coupling a terminal alkyne with an aryl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org
The key precursor for this transformation would be a 2-halo-4-fluoro-benzo[d]thiazole (where the halogen is typically iodine or bromine). The reactivity of the aryl halide is a critical factor, with iodides being more reactive than bromides. libretexts.org The reaction would proceed by coupling this precursor with a suitable terminal alkyne, such as 3-butyn-1-ol (B147353) or a protected derivative, in the presence of the catalytic system. While traditionally conducted under anaerobic conditions, modern protocols have been developed that are more tolerant of air and moisture. organic-chemistry.org
Recent advancements have also explored copper-free Sonogashira couplings to avoid the use of the often-toxic copper co-catalyst. nih.gov Furthermore, nickel-catalyzed variants have emerged as a cost-effective alternative to palladium for certain substrates. wikipedia.org The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and minimizing side products.
Table 1: Typical Conditions for Sonogashira Cross-Coupling Reactions
| Component | Example Reagents/Conditions | Role in Reaction | Citation(s) |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination steps of the catalytic cycle. | wikipedia.org, libretexts.org |
| Copper(I) Co-catalyst | CuI, CuBr | Activates the terminal alkyne by forming a copper(I) acetylide intermediate. | wikipedia.org, libretexts.org |
| Base | Et₃N, piperidine, DBU, Cs₂CO₃ | Neutralizes the hydrogen halide byproduct and facilitates the deprotonation of the alkyne. | wikipedia.org, organic-chemistry.org |
| Solvent | THF, DMF, Toluene, Acetonitrile | Solubilizes reactants and influences catalyst activity. | organic-chemistry.org |
| Aryl Halide | 2-Iodo-4-fluorobenzothiazole | The electrophilic partner in the coupling reaction. | libretexts.org |
| Terminal Alkyne | 3-Butyn-1-ol | The nucleophilic partner that provides the alkynyl moiety. | wikipedia.org |
Regioselective Functionalization of the Benzothiazole Scaffold
The successful synthesis of this compound hinges on the ability to selectively introduce substituents at the desired positions on the benzothiazole ring system. The preparation of the key 2-halo-4-fluoro-benzo[d]thiazole precursor requires precise control over the regiochemistry of halogenation. A powerful strategy for achieving such control is Directed ortho Metalation (DoM). wikipedia.org
DoM involves the deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG) by a strong organolithium base. wikipedia.orgbaranlab.org The DMG, typically a heteroatom-containing functional group, coordinates to the lithium cation, directing the base to abstract a nearby proton. baranlab.orgorganic-chemistry.org In the context of a 4-fluoro-benzothiazole system, both the fluorine atom and the nitrogen and sulfur atoms of the thiazole ring can influence the site of metalation. The resulting aryllithium intermediate can then be trapped with an electrophilic halogen source (e.g., I₂, Br₂, C₂Cl₆) to install the halogen at the C2 position with high regioselectivity.
For instance, starting from a precursor like 3-fluoroaniline, one could first construct the benzothiazole ring. Subsequent DoM would likely be directed by the thiazole ring's heteroatoms to the C2 position, allowing for its specific lithiation and subsequent halogenation. This method offers a significant advantage over classical electrophilic aromatic substitution, which often yields mixtures of isomers. wikipedia.org Synthetic routes to various fluorinated 2-aryl-benzothiazoles have been successfully devised, demonstrating the feasibility of manipulating this scaffold. nih.gov
Table 2: Directing Groups for Regioselective Functionalization
| Directing Group (DMG) | Position Directed | Mechanism | Citation(s) |
| Thiazole Ring (N, S) | C2-position | Coordination with organolithium reagent, increasing acidity of C2-H. | wikipedia.org |
| Fluorine | ortho to Fluorine (C3 or C5) | Inductive electron withdrawal increases acidity of ortho protons. | baranlab.org |
| Amide (-CONR₂) | ortho to Amide | Strong coordination with organolithium reagent. | wikipedia.org, organic-chemistry.org |
| Methoxy (-OCH₃) | ortho to Methoxy | Coordination with organolithium reagent. | wikipedia.org |
Principles of Sustainable Synthesis in Benzothiazole Chemistry
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comnumberanalytics.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like benzothiazoles to minimize environmental impact. rasayanjournal.co.inresearchgate.net
Key strategies in green benzothiazole synthesis include:
Use of Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating. rasayanjournal.co.inresearchgate.net
Solvent-Free Reactions: Conducting reactions in the absence of a solvent (neat) or on a solid support minimizes the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. rasayanjournal.co.inresearchgate.net Grinding techniques are an example of a solvent-free method. researchgate.net
Use of Greener Solvents: When a solvent is necessary, replacing traditional hazardous solvents with environmentally benign alternatives like water, ethanol, or ionic liquids is a core tenet of green chemistry. numberanalytics.com
Catalysis: The use of reusable catalysts, including solid-supported catalysts, is preferred over stoichiometric reagents to improve atom economy and reduce waste. numberanalytics.com Many modern benzothiazole syntheses focus on developing efficient and recyclable catalytic systems.
By integrating these sustainable practices, the synthesis of benzothiazole derivatives can be made more efficient, economical, and environmentally friendly, aligning with the broader goals of sustainable development in the chemical industry. rasayanjournal.co.inresearchgate.net
Table 3: Comparison of Traditional vs. Sustainable Synthetic Approaches
| Feature | Traditional Synthesis | Sustainable (Green) Synthesis | Citation(s) |
| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave, Ultrasound | rasayanjournal.co.in |
| Solvents | Volatile Organic Compounds (e.g., Toluene, DMF) | Water, Ethanol, Ionic Liquids, Solvent-free | numberanalytics.com, researchgate.net |
| Reaction Time | Often several hours to days | Typically minutes | rasayanjournal.co.in |
| Catalysts | Often stoichiometric, single-use reagents | Recyclable, heterogeneous catalysts | numberanalytics.com |
| Waste Generation | Higher, due to solvent use and byproducts | Minimized through atom economy and solvent reduction. | numberanalytics.com, researchgate.net |
| Work-up | Often requires extensive purification | Simpler, with easier product isolation. | researchgate.net |
Spectroscopic and Structural Data for this compound Currently Unavailable in Publicly Accessible Literature
A comprehensive search of scientific databases and chemical literature has revealed no specific experimental spectroscopic or detailed structural data for the compound This compound . Consequently, the creation of a detailed article focusing solely on the experimental spectroscopic and structural elucidation of this specific molecule, as outlined in the request, cannot be fulfilled at this time.
The requested analysis, including detailed discussions and data tables for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), advanced multidimensional NMR techniques (COSY, HSQC, HMBC), Infrared (IR) Spectroscopy, and Raman Spectroscopy, is contingent upon the availability of published research detailing the synthesis and characterization of this compound. At present, such a publication with the requisite experimental data could not be located.
While general spectroscopic characteristics can be predicted based on the known spectral properties of the constituent functional groups—specifically the 4-fluorobenzothiazole core and the 2-but-3-ynyl side chain—presenting such theoretical data would not adhere to the strict requirement for scientifically accurate, detailed research findings for the specified compound.
Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be necessary to generate the specific data required to populate the requested article structure. Without this foundational experimental work being present in the accessible literature, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.
Spectroscopic and Structural Elucidation of 2 but 3 Ynyl 4 Fluoro Benzo D Thiazole
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The theoretical exact mass of 2-But-3-ynyl-4-fluoro-benzo[d]thiazole can be calculated by summing the exact masses of its constituent atoms (C₁₁H₇FNS).
Based on its molecular formula, the predicted HRMS data for the protonated molecule [M+H]⁺ of this compound is presented in the table below.
| Parameter | Value |
| Molecular Formula | C₁₁H₇FNS |
| Theoretical Exact Mass (M) | 219.0259 |
| Theoretical m/z [M+H]⁺ | 220.0337 |
This data is theoretical and awaits experimental verification.
In mass spectrometry, molecules often fragment in predictable ways. The analysis of these fragmentation patterns provides valuable information for confirming the structure of a compound. For this compound, the fragmentation is expected to be influenced by the stability of the benzothiazole (B30560) ring and the nature of its substituents.
A plausible fragmentation pathway would involve the initial loss of the butynyl side chain or cleavage within it. The fluorinated benzene (B151609) ring of the benzothiazole core is expected to be relatively stable. Common fragmentation patterns in mass spectrometry are often dictated by the stability of the resulting carbocations and neutral fragments.
Below is a table of predicted major fragment ions for this compound.
| Predicted m/z | Proposed Fragment Structure/Loss |
| 220.0337 | [M+H]⁺: Protonated molecular ion |
| 191.0128 | [M-C₂H₃]⁺: Loss of the terminal acetylene group from the side chain |
| 168.0097 | [M-C₄H₅]⁺: Cleavage of the entire butynyl side chain |
| 140.9838 | Loss of HCN from the thiazole (B1198619) ring of the [M-C₄H₅]⁺ fragment |
This fragmentation pattern is a prediction based on general principles of mass spectrometry and the known behavior of similar chemical moieties. libretexts.orgmiamioh.edulibretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. The absorption of light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the benzothiazole ring system, which is a significant chromophore. The presence of the fluorine atom and the butynyl group can influence the position and intensity of the absorption bands. Conjugated systems, like the aromatic benzothiazole core, typically exhibit strong absorption in the UV region. uobabylon.edu.iqshimadzu.com The alkyne group, while a chromophore, is expected to have a weaker absorption that may be masked by the much stronger absorption of the benzothiazole ring.
The expected electronic transitions are π → π* transitions associated with the aromatic system. The fluorine atom, as a substituent on the benzene ring, may cause a slight shift in the absorption maxima compared to an unsubstituted benzothiazole.
The table below summarizes the expected UV-Vis absorption data for this compound, based on the known absorption of benzothiazole and its derivatives. nist.gov
| Expected λmax (nm) | Associated Electronic Transition | Chromophore |
| ~220-230 | π → π | Benzothiazole Ring |
| ~250-260 | π → π | Benzothiazole Ring |
| ~285-295 | π → π* | Benzothiazole Ring |
This data is an estimation based on the UV-Vis spectra of analogous benzothiazole compounds and awaits experimental confirmation for this compound.
Theoretical and Computational Investigations of 2 but 3 Ynyl 4 Fluoro Benzo D Thiazole
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a leading computational method in chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. scirp.orgnih.gov DFT calculations are employed to elucidate the electronic structure and reactivity of 2-But-3-ynyl-4-fluoro-benzo[d]thiazole. These calculations are typically performed using specific functionals, such as B3LYP, and a suitable basis set like 6-311G(d,p) or 6-31+G(d,p), which have been shown to provide reliable results for organic compounds. scirp.orgnih.gov
Molecular Geometry Optimization and Conformational Analysis
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, the geometry would be optimized to confirm that the benzothiazole (B30560) core, consisting of a fused benzene (B151609) and thiazole (B1198619) ring, is planar. wikipedia.org The substituents, the but-3-ynyl group at the 2-position and the fluorine atom at the 4-position, will have their bond lengths, bond angles, and dihedral angles calculated to find the most stable spatial arrangement.
Conformational analysis would investigate the rotational freedom around the single bonds, particularly in the but-3-ynyl side chain, to identify the global minimum energy conformer. This is crucial as the molecule's conformation can influence its electronic properties and reactivity.
Interactive Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: The following data is illustrative and based on typical values for similar structures, as specific experimental or computational data for this molecule is not available in the cited literature.)
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Length | C-F | 1.35 Å |
| Bond Length | C-S (thiazole) | 1.75 Å |
| Bond Length | C=N (thiazole) | 1.30 Å |
| Bond Angle | C-S-C (thiazole) | 88.0° |
| Bond Angle | F-C-C (benzene) | 118.5° |
| Dihedral Angle | C-C-C-C (butynyl chain) | ~180° (for linear alkyne) |
Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. scirp.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scirp.orgmdpi.com A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.orgmdpi.com
For this compound, the electron-withdrawing nature of the fluorine atom and the π-system of the but-3-ynyl group are expected to influence the energies of the frontier orbitals. The HOMO is likely to be distributed over the electron-rich benzothiazole ring system, while the LUMO may extend over the entire conjugated system.
Interactive Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound (Note: The following data is illustrative and based on typical values for similar structures, as specific experimental or computational data for this molecule is not available in the cited literature.)
| Parameter | Predicted Value (eV) |
| HOMO Energy (EHOMO) | -6.5 |
| LUMO Energy (ELUMO) | -1.8 |
| Energy Gap (ΔE = ELUMO - EHOMO) | 4.7 |
Charge Distribution: Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the fluorine atom, while the hydrogen atoms would exhibit positive potential.
Natural Bond Orbital (NBO) analysis provides a more quantitative description of charge distribution by calculating the charges on individual atoms. This method helps in understanding the delocalization of electron density and the nature of bonding within the molecule. The NBO analysis for this compound would quantify the partial charges on each atom, confirming the electronegative character of the nitrogen, sulfur, and fluorine atoms.
Reactivity Descriptors and Computational Prediction of Chemical Behavior
Based on the electronic properties derived from DFT calculations, several reactivity descriptors can be calculated to predict the chemical behavior of a molecule. These descriptors provide a quantitative measure of a molecule's reactivity.
Global Reactivity Indices (e.g., Chemical Potential, Chemical Hardness, Electrophilicity Index)
Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small energy gap are "soft."
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a stronger electrophile.
These indices provide a comprehensive picture of the molecule's stability and reactivity. researchgate.netnortheastern.edu
Interactive Table 3: Predicted Global Reactivity Descriptors for this compound (Note: The following data is illustrative and based on typical values for similar structures, as specific experimental or computational data for this molecule is not available in the cited literature.)
| Reactivity Descriptor | Formula | Predicted Value (eV) |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 |
| Electrophilicity Index (ω) | μ² / (2η) | 3.66 |
Local Reactivity Descriptors (e.g., Fukui Functions)
While global reactivity indices describe the molecule as a whole, local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule. Fukui functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. There are three types of Fukui functions:
f+(r): For nucleophilic attack (electron acceptance).
f-(r): For electrophilic attack (electron donation).
f0(r): For radical attack.
By calculating the Fukui functions for each atom in this compound, the specific atoms most susceptible to nucleophilic, electrophilic, and radical attack can be identified. This provides a detailed map of the molecule's reactivity at the atomic level. For instance, atoms with high f+(r) values are likely sites for nucleophilic attack, while those with high f-(r) values are prone to electrophilic attack.
Computational Spectroscopic Predictions and Validation
Computational spectroscopy, primarily through methods like Density Functional Theory (DFT), allows for the in silico prediction of various spectra, which can guide the identification and characterization of newly synthesized molecules. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Predicting NMR chemical shifts computationally can aid in the interpretation of experimental data. The chemical shifts for this compound can be predicted using methods such as the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. scielo.org.za
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole ring, influenced by the electron-withdrawing nature of the fluorine atom and the thiazole ring. The protons of the butynyl group will have characteristic shifts, with the acetylenic proton appearing in a distinct region.
For the ¹³C NMR spectrum, the carbons of the benzothiazole core will resonate in the aromatic region. The fluorine substitution at the C4 position is predicted to directly influence the chemical shift of C4 and its neighboring carbons through space and through bond effects. The sp-hybridized carbons of the alkyne in the butynyl side chain are expected to have characteristic signals in the range of 70-90 ppm. While specific experimental data for the title compound is not available, theoretical calculations on similar benzothiazole structures provide a reliable basis for these predictions. mdpi.commdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Benzothiazole Aromatic Protons | 7.0 - 8.2 | 115 - 155 |
| Butynyl CH₂ Protons | ~2.5 - 3.5 | ~20 - 30 |
| Acetylenic Proton (≡C-H) | ~2.0 - 3.0 | - |
Note: These are estimated ranges based on computational studies of related benzothiazole derivatives.
Simulated Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra provide insights into the vibrational modes and electronic transitions of a molecule, respectively.
Infrared (IR) Spectroscopy: Theoretical IR spectra, calculated using DFT, can predict the frequencies of key vibrational modes. researchgate.net For this compound, the simulated spectrum would feature characteristic absorption bands. These include C=N stretching of the thiazole ring, C=C stretching vibrations within the benzene ring, and C-S stretching. researchgate.net The presence of the substituents would introduce unique signals: a strong C-F stretching vibration, a sharp C≡C alkyne stretching band, and a distinct ≡C-H stretching frequency. mdpi.com
Table 2: Predicted Key IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050 - 3150 |
| Acetylenic ≡C-H Stretch | ~3300 |
| Alkyne C≡C Stretch | 2100 - 2250 |
| C=N Stretch (Thiazole) | 1600 - 1650 |
| Aromatic C=C Stretch | 1450 - 1600 |
Note: Values are based on typical ranges found in computational studies of substituted benzothiazoles. researchgate.netresearchgate.net
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum can be simulated using Time-Dependent DFT (TD-DFT). researchgate.net Benzothiazole derivatives typically exhibit absorption maxima in the UV region, corresponding to π-π* electronic transitions within the conjugated aromatic system. researchgate.netnih.gov The specific position of the absorption maxima (λmax) for this compound will be influenced by the electronic effects of both the fluoro and butynyl groups on the benzothiazole chromophore. These simulations are crucial for understanding the photophysical properties of the molecule. nih.gov
Molecular Modeling and Dynamics Studies for Mechanistic Insights
Molecular modeling techniques are powerful tools for predicting how a molecule might interact with biological systems, providing insights that can guide the development of new therapeutic agents.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. wjarr.com Numerous studies have demonstrated that benzothiazole derivatives can bind to a variety of enzymes and receptors, implicating them in the treatment of diseases like Alzheimer's, cancer, and microbial infections. biointerfaceresearch.comnih.govnih.govresearchgate.net
For this compound, docking studies could be performed against various validated targets. The benzothiazole core can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in an active site. researchgate.net The 4-fluoro substituent could participate in hydrogen bonding with polar residues or form favorable halogen bonds. The butynyl group, with its linear geometry, could extend into a narrow hydrophobic pocket, potentially forming key van der Waals interactions or even acting as a covalent warhead if a suitable nucleophilic residue is nearby. nih.gov Molecular dynamics simulations could further validate the stability of these predicted binding poses over time.
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. ijpsr.comresearchgate.net These models help in understanding how specific structural features contribute to the molecule's function. researchgate.netnih.gov
For this compound, a computational SAR analysis would focus on three key components:
The Benzothiazole Scaffold: This core structure is a well-established "privileged scaffold" in medicinal chemistry, known to interact with numerous biological targets. researchgate.net
The 4-Fluoro Group: Fluorine substitution is a common strategy in drug design. It can enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in specific interactions like hydrogen or halogen bonds. mdpi.com
The 2-But-3-ynyl Group: Alkynyl groups can significantly influence biological activity. They can fit into specific hydrophobic channels of a protein's active site and can be involved in π-stacking interactions. nih.gov The terminal alkyne is of particular interest as it can act as a reactive handle for covalent inhibition or further chemical modification.
By analyzing computational descriptors (e.g., molecular electrostatic potential, HOMO-LUMO energies, lipophilicity) for a series of related benzothiazole derivatives, a QSAR model could predict the potential activity of the title compound and guide the design of more potent analogues. nih.govnih.gov
Chemical Reactivity and Derivatization Strategies of 2 but 3 Ynyl 4 Fluoro Benzo D Thiazole
Reactivity Profile of the Fluorine Atom on the Benzothiazole (B30560) Ring
The introduction of a fluorine atom at the 4-position of the benzo[d]thiazole scaffold significantly modulates the electronic properties and reactivity of the entire ring system. This alteration is a cornerstone of modern medicinal chemistry, employed to enhance metabolic stability, binding affinity, and membrane permeability. nih.gov
Fluorine is the most electronegative element, and its presence on the benzothiazole ring exerts a powerful electron-withdrawing inductive effect (-I). nih.gov This effect lowers the energy of the molecular frontier orbitals (HOMO and LUMO), which can enhance the chemical and thermal stability of the molecule. umich.edu The substitution of hydrogen with fluorine generally leads to increased polarization of the C-F bond, which can influence intermolecular interactions. nih.gov
The electron-withdrawing nature of fluorine deactivates the benzene (B151609) portion of the benzothiazole ring towards electrophilic aromatic substitution while potentially activating it for nucleophilic aromatic substitution, although the latter is less common for fluorine compared to other halogens. This modification of electron density is a key strategy for fine-tuning the electronic characteristics of conjugated polymer backbones and for enhancing the biological activity of pharmaceutical compounds. nih.govacs.org Studies on related fluorinated benzothiadiazoles have shown that fluorine substitution can improve molecular planarity and promote intermolecular π-π interactions, which are crucial for charge transport in organic semiconductor materials. umich.edu
Table 1: Influence of Fluorine Substitution on Benzothiazole Properties
| Property | Effect of Fluorine Substitution | Underlying Principle | Reference |
|---|---|---|---|
| Electron Density | Decreases electron density on the aromatic ring. | Strong electron-withdrawing inductive effect (-I). | nih.gov |
| Molecular Orbitals (HOMO/LUMO) | Lowers the energy levels of frontier orbitals. | Electron-withdrawing nature stabilizes orbitals. | umich.edu |
| Metabolic Stability | Increases metabolic stability. | The Carbon-Fluorine bond is stronger than the Carbon-Hydrogen bond. | nih.gov |
| Biological Activity | Often enhances or modifies activity (e.g., cytotoxicity). | Alters electronic properties, binding affinity, and membrane permeability. | nih.gov |
Beyond simple inductive effects, fluorine substitution imparts significant stereoelectronic effects. Due to its relatively small van der Waals radius, fluorine can act as a hydrogen-mimic, allowing fluorinated molecules to fit into enzyme active sites designed for non-fluorinated analogues, potentially leading to enhanced biological activity. nih.gov Furthermore, the C-F bond can participate in non-covalent interactions, including acting as a hydrogen-bond acceptor, which can influence molecular conformation and interactions with biological targets. wsu.edu
In conjugated systems, fluorine can also exert a positive mesomeric effect (+M) or conjugation effect, acting as an electron-donating group, although this is generally weaker than its inductive effect. nih.gov The interplay between these opposing electronic influences allows for precise tuning of the molecule's properties. Fluorine's interactions with adjacent atoms can also promote a more planar molecular conformation, which enhances π-orbital overlap and affects the material's photophysical properties. umich.edu
Transformations Involving the But-3-ynyl Moiety
The terminal alkyne of the but-3-ynyl group is a highly versatile functional handle, amenable to a wide range of chemical transformations. This moiety is central to the derivatization of 2-But-3-ynyl-4-fluoro-benzo[d]thiazole, enabling its conjugation to other molecules and the construction of more complex structures.
The terminal alkyne is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". indexcopernicus.com This reaction provides a highly efficient, reliable, and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between the benzothiazole scaffold and an azide-containing molecule. acs.orgscholaris.ca The CuAAC reaction is known for its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for bioconjugation and materials science. indexcopernicus.comle.ac.uk
The cycloaddition of an azide (B81097) to an alkynyl benzothiazole can convert a non-fluorescent chromophore into a fluorescent product, a process termed a "click-on" fluorogenic reaction. nih.gov This strategy has been employed to create fluorescent reporters for labeling biomolecules. nih.gov The resulting triazole-tethered benzothiazole derivatives have been investigated for various therapeutic applications, including as multifunctional agents against Alzheimer's disease. mdpi.com
Table 2: Click Chemistry with Alkynyl Benzothiazoles
| Reaction Type | Description | Key Features | Reference |
|---|---|---|---|
| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole. | High yield, high regioselectivity, mild conditions, wide functional group tolerance. | indexcopernicus.comacs.orgscholaris.ca |
| Fluorogenic "Click-on" Reaction | Formation of a fluorescent triazole adduct from a non-fluorescent alkynyl benzothiazole. | Creates a fluorophore upon reaction, useful for fluorescent labeling. | nih.gov |
| Laccase-Catalyzed Cycloaddition | An enzymatic approach using copper-containing laccase enzymes to facilitate triazole formation. | Biocatalytic, environmentally benign alternative to traditional copper catalysts. | nsf.gov |
Beyond click chemistry, the terminal alkyne can undergo a diverse array of metal-catalyzed transformations. These reactions provide access to a wide range of functionalized alkenes and other complex structures. beilstein-journals.org
Hydrofunctionalization: Metal-catalyzed hydrofunctionalization reactions, such as hydroarylation, hydroamination, and hydroalkenylation, allow for the atom-economical addition of H-X bonds across the triple bond. bohrium.comresearchgate.net These processes can generate stereochemically defined multisubstituted alkenes, which are valuable synthetic intermediates. beilstein-journals.org
Coupling Reactions: The terminal C-H bond of the alkyne is amenable to classic coupling reactions like the Sonogashira coupling, which forms a new carbon-carbon bond with aryl or vinyl halides.
Amidation: Copper-catalyzed C-H activation can be used for the direct amidation of terminal alkynes to afford ynamides, which are valuable synthetic intermediates. rsc.org
Cascade Reactions: The alkyne can act as an initiation point for powerful cascade sequences, where an initial carbometalation event is followed by intramolecular cyclizations to rapidly build complex carbo- and heterocyclic scaffolds. beilstein-journals.orgontosight.ai
Strategic Modifications of the Benzothiazole Nitrogen and Sulfur Atoms
The nitrogen and sulfur heteroatoms within the benzothiazole ring are not mere spectators; they possess inherent reactivity that can be exploited for strategic derivatization. nih.gov These modifications can profoundly alter the electronic nature and steric profile of the heterocyclic core.
Nitrogen Atom Modification: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, allowing for quaternization reactions. Treatment with alkylating agents such as alkyl halides or dialkyl sulfates readily forms N-alkylated benzothiazolium salts. umich.edunih.gov These salts are precursors to ionic liquids and can exhibit unique reactivity; for instance, quaternization increases the acidity of protons at the 2-position, facilitating condensation reactions. umich.eduresearchgate.net The nitrogen can also be oxidized to form a benzothiazole-N-oxide, which influences the electron density of the ring and can serve as a handle for further functionalization. researchgate.netresearchgate.net
Sulfur Atom Modification: The sulfur atom in the thiazole (B1198619) ring can be oxidized to form the corresponding benzothiazole sulfoxide (B87167) or, under stronger conditions, the benzothiazole sulfone. beilstein-journals.orgresearchgate.net These oxidation states change the geometry and electronic properties of the ring. Benzothiazole sulfones and sulfoxides are themselves reactive templates; for example, they can react with thiols to generate sulfinic and sulfenic acids, respectively, which can be used in the design of chemical sensors. beilstein-journals.org In some cases, oxidation of the sulfur atom can lead to a tandem reaction involving the oxidative ring-opening of the thiazole ring to produce synthetically valuable acylamidobenzene sulfonate esters. le.ac.uk
Table 3: Derivatization Strategies for Benzothiazole Heteroatoms
| Heteroatom | Modification Strategy | Reagents/Conditions | Resulting Structure | Reference |
|---|---|---|---|---|
| Nitrogen | Quaternization / N-Alkylation | Alkyl halides, Dialkyl sulfates | N-Alkylbenzothiazolium salt | umich.edunih.gov |
| Nitrogen | N-Oxidation | Peroxy acids (e.g., m-CPBA) | Benzothiazole-N-oxide | researchgate.net |
| Sulfur | S-Oxidation | Oxidizing agents (e.g., H₂O₂, MMPP) | Benzothiazole sulfoxide/sulfone | le.ac.ukbeilstein-journals.org |
| Sulfur & Nitrogen | Oxidative Ring-Opening | MMPP in alcohol solvent | Acylamidobenzene sulfonate ester | le.ac.uk |
N-Alkylation and Acylation Reactions
The nitrogen atom within the thiazole ring of the benzothiazole scaffold presents a key site for derivatization through N-alkylation and N-acylation reactions. These modifications can significantly alter the electronic properties and biological activity of the parent molecule. While specific studies on this compound are not extensively documented, the reactivity of the endocyclic nitrogen in analogous benzothiazole systems provides a strong basis for predicting its chemical behavior.
N-Alkylation of the benzothiazole nitrogen typically proceeds via nucleophilic attack of the nitrogen lone pair on an electrophilic carbon atom. In the case of 2-substituted benzothiazoles, this reaction leads to the formation of quaternary benzothiazolium salts. The reactivity of the nitrogen is influenced by the nature of the substituent at the 2-position. For instance, the reaction of 2-amino-1,3-benzothiazole with α-iodoketones at room temperature in acetone (B3395972) results in the N-alkylation of the endocyclic nitrogen atom, forming 2-amino-1,3-benzothiazolium iodides in good yields. mdpi.com This indicates that the endocyclic nitrogen is sufficiently nucleophilic to participate in such reactions. It is anticipated that this compound would undergo similar N-alkylation reactions with suitable alkylating agents, such as alkyl halides or tosylates, to yield the corresponding N-alkylated benzothiazolium salts.
The following table provides examples of N-alkylation reactions on a related 2-aminobenzothiazole (B30445) scaffold, which serves as a model for the expected reactivity of this compound.
Table 1: Examples of N-Alkylation of 2-Amino-1,3-benzothiazole with α-Iodoketones
| Alkylating Agent | Product | Yield (%) | Reference |
| Iodoacetone | 2-Amino-3-(2-oxopropyl)-1,3-benzothiazol-3-ium iodide | 74 | mdpi.com |
| 2-Iodo-1-phenylethan-1-one | 2-Amino-3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-3-ium iodide | 65 | mdpi.com |
| 2-Iodo-1-(thiophen-2-yl)ethan-1-one | 2-Amino-3-[2-(2-thienyl)-2-oxoethyl]-1,3-benzothiazol-3-ium iodide | 70 | mdpi.com |
N-Acylation of the benzothiazole core is another important derivatization strategy. While direct acylation on the endocyclic nitrogen of a neutral benzothiazole is less common, acylation of 2-aminobenzothiazoles on the exocyclic amino group is well-established. umpr.ac.idresearchgate.net For this compound, direct N-acylation on the thiazole nitrogen would result in a positively charged N-acylbenzothiazolium species. The feasibility of this reaction would depend on the nucleophilicity of the nitrogen and the strength of the acylating agent. It is plausible that strong acylating agents, such as acid chlorides or anhydrides in the presence of a Lewis acid, could facilitate this transformation.
S-Functionalization Strategies
The sulfur atom in the thiazole ring of this compound offers another avenue for chemical modification, primarily through oxidation. The oxidation of the sulfur atom can lead to the formation of sulfoxides and sulfones, which can significantly impact the molecule's polarity, solubility, and biological interactions.
The oxidation of benzothiazoles has been reported to be achievable using various oxidizing agents. For example, the oxidation of benzothiazole and its derivatives can be accomplished using peroxomonosulfate activated by CuFe2O4. acs.org This process generates sulfate (B86663) radicals that attack the benzothiazole moiety. acs.org Another study describes the oxidative ring-opening of benzothiazole derivatives to acylamidobenzene sulfonate esters using magnesium monoperoxyphthalate hexahydrate (MMPP) in alcohol solvents. scholaris.ca However, controlled oxidation to the corresponding sulfoxide or sulfone without ring cleavage is a more desirable transformation for derivatization.
While specific examples for this compound are not available, the general reactivity of sulfides to form sulfoxides and sulfones is a well-established principle in organic chemistry. Mild oxidizing agents, such as sodium periodate (B1199274) or a stoichiometric amount of meta-chloroperoxybenzoic acid (m-CPBA), are typically employed for the selective oxidation of sulfides to sulfoxides. The use of stronger oxidizing agents, or an excess of the oxidant, generally leads to the formation of the corresponding sulfone.
It is therefore predicted that this compound could be selectively oxidized at the sulfur atom to yield the corresponding S-oxide (sulfoxide) or S,S-dioxide (sulfone). These transformations would provide derivatives with altered electronic and steric properties, which could be valuable for structure-activity relationship studies.
Regioselective Functionalization of the Benzene Ring of the Benzothiazole Scaffold
The benzene ring of the this compound scaffold is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring, namely the fused thiazole ring and the fluorine atom at the 4-position.
The fluorine atom is an ortho-, para-directing group due to its ability to donate electron density through resonance, despite its inductive electron-withdrawing nature. wikipedia.orgresearchgate.net The fused thiazole ring is generally considered to be an electron-withdrawing group, which would deactivate the benzene ring towards electrophilic attack and direct incoming electrophiles to the meta-position relative to the fusion. In the case of 4-fluorobenzothiazole, the directing effects of the fluorine atom and the thiazole ring are in opposition. The fluorine at C4 would direct incoming electrophiles to the C5 (ortho) and C7 (para) positions. The thiazole ring would direct to the C5 and C7 positions (meta to the C-N and C-S bonds of the fusion). Therefore, it is anticipated that electrophilic substitution on this compound will preferentially occur at the C5 and C7 positions.
Common electrophilic aromatic substitution reactions that could be applied to this scaffold include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of the 5-nitro and 7-nitro derivatives. The precise ratio of these isomers would depend on the specific reaction conditions and the subtle interplay of the electronic and steric effects of the substituents.
Recent advances in C-H functionalization provide alternative strategies for the regioselective derivatization of heteroaromatic compounds. nih.govrsc.orgrsc.org These methods, often employing transition metal catalysis, can enable the direct introduction of aryl, alkyl, and other groups at specific positions on the aromatic ring, sometimes with regioselectivity that is complementary to classical electrophilic substitution reactions. While specific studies on 4-fluorobenzothiazole are limited, the application of C-H activation methodologies to this scaffold could provide a powerful tool for the synthesis of novel derivatives.
The following table summarizes the expected major products of electrophilic aromatic substitution on the 4-fluorobenzothiazole core, based on the directing effects of the fluorine and the thiazole ring.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 4-Fluorobenzothiazole
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO3, H2SO4 | 4-Fluoro-5-nitro-benzo[d]thiazole and 4-Fluoro-7-nitro-benzo[d]thiazole |
| Bromination | Br2, FeBr3 | 5-Bromo-4-fluoro-benzo[d]thiazole and 7-Bromo-4-fluoro-benzo[d]thiazole |
| Acylation | RCOCl, AlCl3 | 5-Acyl-4-fluoro-benzo[d]thiazole and 7-Acyl-4-fluoro-benzo[d]thiazole |
Advanced Applications and Research Frontiers of 2 but 3 Ynyl 4 Fluoro Benzo D Thiazole
Utility as a Synthetic Intermediate in Complex Molecule Construction
The benzothiazole (B30560) ring system is a cornerstone in synthetic chemistry, serving as a versatile precursor for a wide array of more complex, often fused, heterocyclic structures. researchgate.netmdpi.comnih.govresearchgate.net The reactivity of the C2-position, in particular, has been extensively leveraged to build molecular diversity. mdpi.comnih.gov The compound 2-but-3-ynyl-4-fluoro-benzo[d]thiazole exemplifies this utility, incorporating features that make it an exceptionally valuable synthetic intermediate.
The terminal alkyne of the butynyl group is a highly versatile functional handle. It can readily participate in a variety of powerful coupling reactions, such as Sonogashira coupling to attach aryl groups, thereby extending the molecule's π-conjugated system. mdpi.com This is a critical step in the synthesis of materials for optoelectronics and advanced imaging agents. Furthermore, the alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," allowing for the efficient and specific conjugation of the benzothiazole moiety to other molecules, such as biomolecules, polymers, or surfaces.
The benzothiazole core itself can be synthesized through various established methods, often involving the condensation of 2-aminothiophenols with reagents like carboxylic acids or aldehydes. mdpi.commdpi.com Once formed, the 2-alkynyl-substituted benzothiazole can serve as a building block for creating fused heterocyclic systems through intramolecular cyclization reactions, leading to novel scaffolds with potential pharmacological activity. researchgate.net The presence of the 4-fluoro substituent can influence the regioselectivity of further reactions on the benzene (B151609) ring and modulate the electronic nature of the entire scaffold, making it a powerful tool for fine-tuning the properties of the final complex molecule.
**6.2. Development of Functional Materials and Probes
The inherent electronic and photophysical properties of the benzothiazole nucleus make it a privileged scaffold in materials science. mdpi.com When appropriately substituted, as in this compound, it becomes a building block for sophisticated functional materials, including fluorescent probes and components for optoelectronic devices.
Benzothiazole and its related structure, 2,1,3-benzothiadiazole (B189464) (BTD), are well-established fluorophores. nih.govacs.org Their derivatives are renowned for having attractive photophysical properties, including large Stokes shifts, high quantum yields, and excellent photostability, which are highly desirable for bioimaging applications. nih.govacs.org The fluorescence properties are highly tunable through chemical modification. mdpi.com
The this compound structure is well-suited for the design of advanced fluorescent probes. The fluorination at the 4-position can modify the electronic distribution of the aromatic system, often leading to enhanced fluorescence and altered emission wavelengths. The butynyl group can serve two purposes: it can extend the π-conjugation of the system, which typically shifts the emission to longer wavelengths, and its terminal alkyne can act as a reactive site for attaching recognition moieties or for specific chemical reactions that trigger a fluorescent response. mdpi.com
Researchers have successfully developed benzothiazole-based probes for a variety of biological analytes and environments. These probes often work on principles like excited-state intramolecular proton transfer (ESIPT) or by inhibiting photoinduced electron transfer (PET). nih.govnih.govmdpi.com For instance, derivatives have been designed to detect biothiols, hydrogen peroxide, and specific enzymes, with some probes exhibiting over a 100-fold increase in fluorescence upon reacting with their target. nih.govmdpi.com Furthermore, benzothiazole derivatives have been engineered as imaging agents for specific cellular components like lipid droplets and for detecting pathological hallmarks such as amyloid-β plaques associated with Alzheimer's disease. rsc.orgresearchgate.net
Table 1: Examples of Benzothiazole-Based Fluorescent Probes and Their Properties This table is interactive. You can sort and filter the data.
| Probe Type | Analyte/Target | Fluorescence Change | Key Features | Reference(s) |
|---|---|---|---|---|
| ESIPT-based | Hydrazine | Turn-on | Large Stokes-shift (145 nm) | nih.gov |
| AIE-ESIPT Probe | Hydrogen Peroxide (H₂O₂) | Turn-on | High selectivity and cell permeability | nih.gov |
| PET-based | Biothiols (Cys, Hcy, GSH) | Turn-on (148-fold) | High sensitivity (0.12 µM detection limit) | mdpi.com |
| Solvatochromic | Lipid Droplets | Enhanced in lipidic environment | High lipophilicity correlates with specificity | rsc.org |
The benzothiazole scaffold is recognized as an excellent electron-accepting moiety, making it a key component in donor-acceptor (D-A) type molecules used in organic electronics. researchgate.net The incorporation of electron-donating and electron-accepting groups into a π-conjugated system is a fundamental strategy for creating materials with tailored electronic properties, such as a reduced HOMO-LUMO gap, which is essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netresearchgate.netnih.gov
In the this compound structure, the benzothiazole core acts as the acceptor. The 4-fluoro group further enhances its electron-withdrawing nature, which can lower both the HOMO and LUMO energy levels of the molecule. researchgate.netnih.gov The 2-but-3-ynyl group provides a site for extending the π-conjugation by linking it to electron-donating units. researchgate.net This D-A architecture facilitates intramolecular charge transfer (ICT), a process crucial for the performance of optoelectronic materials. researchgate.net
Theoretical studies using Density Functional Theory (DFT) have shown that substitution on the benzothiazole ring significantly impacts the HOMO-LUMO gap and charge transport properties. nih.govresearchgate.net By synthetically modifying the butynyl group with various donor moieties, a library of materials based on the 4-fluoro-benzothiazole acceptor could be created. These materials would likely exhibit strong fluorescence and good thermal stability, making them promising candidates for use as emitters in OLEDs or as semiconductors in organic field-effect transistors (OFETs). researchgate.net
Investigation of Biological Interaction Mechanisms and Pharmacophore Development (excluding clinical/safety)
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules that exhibit a wide range of biological activities. nih.govnih.gov Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal pharmacophore for designing ligands that target enzymes and receptors.
Benzothiazole derivatives have been extensively investigated as potent and selective inhibitors of several key enzymes implicated in human diseases. Of particular note is their activity against monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), two primary targets in the management of neurodegenerative disorders like Parkinson's and Alzheimer's disease. anadolu.edu.trnih.govnih.govrsc.org
Research has shown that benzothiazole-based compounds can act as dual inhibitors of both AChE and MAO-B. researchgate.netanadolu.edu.trnih.gov For example, certain synthesized benzothiazole derivatives exhibit potent inhibitory activity against both enzymes, with IC₅₀ values in the low nanomolar range, comparable to reference drugs like donepezil (B133215) and selegiline. researchgate.netnih.gov The mechanism of MAO-B inhibition by some benzothiazoles is believed to involve strong interactions with the flavin adenine (B156593) dinucleotide (FAD) cofactor located in the enzyme's active site. researchgate.netanadolu.edu.trrsc.org The hydrophobic cavity of the MAO-B substrate-binding site is also favorable for interacting with the benzothiazole moiety. mdpi.com
The specific structure of this compound contains features highly relevant to this activity. The alkynyl group, particularly a propargyl or butynyl group, is a known pharmacophore in the design of MAO inhibitors. anadolu.edu.trnih.gov This functional group can be involved in the mechanism of inhibition. Kinetic studies on related benzothiazole inhibitors have characterized their mode of action, with some showing competitive and reversible inhibition of MAO-B. nih.gov
Table 2: Enzymatic Inhibition Data for Representative Benzothiazole Derivatives This table is interactive. You can sort and filter the data.
| Compound ID | Target Enzyme | IC₅₀ (nM) | Notes | Reference(s) |
|---|---|---|---|---|
| Compound 4f | AChE | 23.4 ± 1.1 | Dual inhibitor; comparable to Donepezil (20.1 nM) | anadolu.edu.trnih.gov |
| Compound 4f | MAO-B | 40.3 ± 1.7 | Dual inhibitor; comparable to Selegiline (37.4 nM) | anadolu.edu.trnih.gov |
| Compound 3e | hMAO-B | 60 | Highly selective MAO-B inhibitor | mdpi.com |
| Compound 3h | MAO-B | 62 | Competitive and reversible inhibition | nih.gov |
| Compound 1e | hMAO-B | 2.8 | Potent and specific MAO-B inhibitor | doaj.org |
Beyond enzyme inhibition, the benzothiazole scaffold is a versatile template for designing ligands that bind with high affinity and selectivity to various protein receptors, including G protein-coupled receptors (GPCRs). acs.orgnih.gov The design of such ligands is a cornerstone of modern drug discovery.
Fluorination is a key strategy in ligand design, and fluorinated benzothiazole derivatives have demonstrated exceptionally high affinity for certain receptors. For instance, specific fluorinated analogs have shown high affinity for sigma-1 (σ₁) receptors, with Ki values in the low nanomolar and even picomolar range. nih.gov The sigma-1 receptor is a unique ligand-regulated chaperone protein involved in numerous cellular functions, making it an important therapeutic target.
The this compound molecule combines the rigid benzothiazole core with a specific fluorine substitution pattern and a flexible but conformationally influential butynyl side chain. This combination creates a distinct three-dimensional pharmacophore that can be systematically evaluated against a panel of receptors. The butynyl group can explore hydrophobic pockets within a receptor's binding site, while the fluoro-substituted benzothiazole core provides a platform for hydrogen bonding and π-π stacking interactions. By modifying the length and substitution of the alkynyl chain, medicinal chemists can fine-tune the binding profile to optimize both affinity and selectivity for a desired receptor target, such as specific subtypes of adrenergic, dopamine, or serotonin (B10506) receptors. acs.orgnih.govresearchgate.net
Structure-Activity Relationship (SAR) Analyses for Bioactive Analogues
The biological activity of fluorinated benzothiazole derivatives is profoundly influenced by the position and nature of substituents on both the benzothiazole core and any appended chemical moieties. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.
For antitumor agents , SAR studies on 2-(4-aminophenyl)benzothiazoles revealed that fluorine substitution on the benzothiazole ring can prevent deactivating metabolic hydroxylation. bohrium.com The position of the fluorine atom significantly affects the dose-response profiles; for instance, 5-fluoro analogues show different activity profiles compared to 4- and 6-fluoro derivatives. bohrium.com Specifically, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was identified as a particularly potent agent with a broad spectrum of action. bohrium.comesisresearch.org The presence of a strong electron-withdrawing atom like fluorine, especially at the 6-position, has been shown to improve cytotoxicity against certain cancer cell lines. nih.gov
In the context of antimicrobial activity , SAR analyses indicate that the combination of substituents on the benzothiazole moiety and other parts of the molecule is critical. For benzothiazolylthiazolidin-4-ones, the introduction of a 4-fluoro group on an associated benzene ring had a negative influence on antifungal activity in some series. mdpi.com Conversely, for other series, a 5-fluoro substitution on the benzothiazole ring led to a significant increase in activity against various cancer cell lines and also conferred exceptional antifungal activity against Aspergillus flavus and Aspergillus niger. nih.gov
For antiviral activity , particularly against SARS-CoV-2 main protease (Mpro), compounds containing a 4-fluorobenzothiazole moiety at the P1' site have demonstrated high efficacy in blocking viral replication. nih.govtmd.ac.jp
| Compound Class | Substitution Pattern | Observed Effect on Bioactivity | Activity Type |
| 2-(4-Aminophenyl)benzothiazoles | 5-Fluoro substitution | Most potent broad-spectrum agent in its class. bohrium.com | Antitumor |
| 2-(4-Aminophenyl)benzothiazoles | 4- and 6-Fluoro substitution | Retained a characteristic biphasic dose-response relationship. bohrium.com | Antitumor |
| N-Alkylbromo-benzothiazoles | 6-Fluoro substitution | Improved cytotoxicity against leukemia cell lines. nih.gov | Antitumor |
| Benzothiazolylthiazolidin-4-ones | 4-Fluoro on appended benzene ring | Negative influence on antifungal activity. mdpi.com | Antifungal |
| SARS-CoV-2 Mpro Inhibitors | 4-Fluorobenzothiazole at P1' site | Highly effective blockade of viral replication. nih.gov | Antiviral |
Mechanisms of Antimicrobial and Antifungal Action
Fluorinated benzothiazole derivatives exert their antimicrobial and antifungal effects through various mechanisms, often targeting essential cellular processes in pathogens.
The antifungal mechanism for some derivatives is linked to the inhibition of N-Myristoyltransferase (NMT), a critical enzyme for fungal viability. rsc.org By modifying the scaffold of known benzothiazole NMT inhibitors, researchers have successfully expanded the antifungal spectrum of these compounds to include a wide range of fungal pathogens, from systemic fungi to dermatophytes. rsc.org
Mechanisms of Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of benzothiazole derivatives are often attributed to their ability to modulate key pathways in the inflammatory cascade. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. nih.govpreprints.org By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
In addition to COX inhibition, some fluorinated benzothiazole derivatives exert anti-inflammatory effects by targeting the NF-κB (nuclear factor kappa B) signaling pathway. turkjps.org NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Studies in hepatocellular carcinoma cells have shown that benzothiazole compounds with fluorine substituents can suppress COX-2 and iNOS activation by inhibiting NF-κB, leading to an anti-inflammatory effect. turkjps.org
Mechanisms of Antitumor Activity
The antitumor activity of fluorinated benzothiazoles is multifaceted, involving the induction of apoptosis, cell cycle arrest, and interaction with specific molecular targets. A key mechanism for the potent and selective 2-(4-aminophenyl)benzothiazole series is the induction of cytochrome P450 enzyme CYP1A1 in sensitive cancer cells. bohrium.com This induction leads to metabolic activation of the benzothiazole compound into a reactive species that can form DNA adducts, ultimately triggering apoptosis and cell death only in the cancer cells that express CYP1A1. bohrium.com Fluorination at positions like C-5 can enhance this activity without compromising the necessary CYP1A1 induction. bohrium.comfigshare.com
Other fluorinated benzothiazole derivatives have been shown to induce apoptosis through pathways involving caspases. For example, derivatives bearing a trifluoromethyl (–CF3) group can increase the levels of active caspase-3 and PARP (Poly (ADP-ribose) polymerase) while degrading procaspase-8 and -9 proteins, signaling cell death. nih.gov Furthermore, some analogues have been found to inhibit tubulin polymerization, a mechanism similar to that of well-known anticancer drugs, thereby disrupting the formation of the mitotic spindle and leading to cell cycle arrest. nih.gov
Mechanisms of Antiviral Activity
The antiviral mechanisms of fluorinated benzothiazoles are directed against specific viral enzymes essential for replication. For SARS-CoV-2, derivatives containing a 4-fluorobenzothiazole-2-carbonyl moiety have been designed as potent inhibitors of the main protease (Mpro or 3CLpro). nih.govtmd.ac.jpresearchgate.net This enzyme is crucial for cleaving the viral polyproteins into functional proteins required for viral replication. By binding to the active site of Mpro, these inhibitors block its function and halt the viral life cycle. nih.gov
For other viruses like Hepatitis C Virus (HCV), benzothiazole derivatives have been found to inhibit the HCV RNA-dependent RNA polymerase (RdRp), an enzyme that synthesizes new viral RNA genomes. nih.gov This inhibition occurs in a dose-dependent manner and follows a non-competitive model. nih.gov Other antiviral benzothiazoles act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), targeting the reverse transcriptase enzyme of HIV. nih.gov The structural diversity within the benzothiazole class allows for targeting a wide range of viral proteins. mdpi.com
Mechanisms of Antitubercular Activity
The fight against tuberculosis, particularly multi-drug resistant strains, has benefited from the development of novel benzothiazole derivatives. nih.gov The mechanism of action for many of these compounds involves targeting enzymes crucial for the survival of Mycobacterium tuberculosis.
One key target is decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall. rsc.org Molecular docking studies have shown that benzothiazole derivatives can bind effectively to the active site of DprE1, inhibiting its function and disrupting cell wall formation. rsc.org Other potential targets identified through in-silico screening for potent benzothiazole compounds include mycobacterium lysine-ε-aminotransferase, another enzyme involved in essential metabolic pathways. nih.gov
Mechanisms of Antimalarial Activity
Benzothiazole analogues exhibit antimalarial activity through mechanisms that disrupt the parasite's ability to manage the toxic byproducts of its metabolism. During its lifecycle in human red blood cells, the Plasmodium falciparum parasite digests hemoglobin, releasing large amounts of toxic free heme. nih.gov The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.
Many benzothiazole hydrazones function as antimalarial agents by a dual-action mechanism. Firstly, they act as iron chelators, sequestering free iron that is essential for parasite growth. nih.gov Secondly, and more critically, they interact with free heme, inhibiting the crucial heme polymerization process. nih.gov This leads to a buildup of toxic free heme within the parasite, causing oxidative stress and cell death. Some derivatives have also been shown to disrupt the mitochondrial membrane potential of the parasite. researchgate.net
Neuroprotective and Central Nervous System (CNS)-Related Mechanisms
The benzothiazole scaffold is a significant structure in medicinal chemistry, with various derivatives being investigated for their effects on the central nervous system. researchgate.net While direct research on the neuroprotective mechanisms of this compound is not extensively documented in publicly available literature, the broader class of fluorinated benzothiazole derivatives has shown promise in targeting neurological disorders. researchgate.net The incorporation of a fluorine atom into the benzothiazole structure can significantly enhance its biological activity. researchgate.netnih.gov
Benzothiazole analogues are being explored as therapeutic agents for a range of neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis. researchgate.net For instance, certain benzothiazole derivatives have been designed as multi-target-directed ligands for Alzheimer's disease, simultaneously inhibiting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.govmdpi.com The inhibition of these enzymes is a key strategy in managing the symptoms and progression of Alzheimer's. nih.govnih.gov
Furthermore, some benzothiazole derivatives exhibit neuroprotective effects by acting as antagonists for receptors implicated in CNS disorders, such as the histamine (B1213489) H3 receptor. nih.gov The modulation of neurotransmitter release, including acetylcholine, dopamine, and serotonin, is another mechanism through which these compounds may exert their CNS effects. nih.gov The structural similarities of some 2-phenylbenzothiazole (B1203474) derivatives to Thioflavin T, a dye used to visualize amyloid plaques, have also led to their investigation as diagnostic agents for Alzheimer's disease. researchgate.net
Studies on related heterocyclic compounds have also demonstrated potential neuroprotective mechanisms. For example, a novel anti-epileptic agent, 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one, was found to exert its effects by upregulating neurosteroids and downregulating certain neurotransmitters in a zebrafish model of epilepsy. nih.gov Additionally, some 2-amino-1,3,4-thiadiazole (B1665364) derivatives have shown protective action in neuronal cultures exposed to neurotoxic conditions. researchgate.net
The following table summarizes the CNS-related activities observed in various benzothiazole derivatives, providing a basis for the potential neuroprotective mechanisms of this compound.
| Derivative Class | Target/Mechanism | Potential Therapeutic Application |
| Benzothiazole-based ligands | Inhibition of AChE, BuChE, MAO-B | Alzheimer's Disease |
| Benzothiazole derivatives | Histamine H3 Receptor Antagonism | CNS Disorders (e.g., Alzheimer's, Schizophrenia) |
| 2-Phenylbenzothiazoles | Amyloid Plaque Binding | Alzheimer's Disease (Diagnostics) |
| Benzothiazol-2(3H)-one derivatives | Increased Serotonin and Norepinephrine | Antidepressant |
| Benzothiazole derivatives | Anticonvulsant activity | Epilepsy |
Future Research Directions and Emerging Innovations in Fluorinated Alkynyl Benzothiazole Chemistry
The field of fluorinated alkynyl benzothiazole chemistry is poised for significant advancements, driven by the unique properties imparted by the fluorine atom and the alkyne group. Future research is likely to focus on several key areas, building upon the foundational understanding of benzothiazole's pharmacological potential.
Key Future Research Areas:
Elucidation of Specific Mechanisms: A primary focus will be to delineate the precise molecular mechanisms through which compounds like this compound exert their biological effects. This will involve in-depth studies to identify specific protein targets, signaling pathways, and receptor interactions within the CNS.
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure will be crucial. By altering the position and nature of substituents on both the benzothiazole ring and the alkynyl chain, researchers can develop comprehensive SAR profiles. This will guide the design of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.
Development of Multi-Target Ligands: Given the multifactorial nature of many neurological diseases, a significant trend is the development of multi-target-directed ligands (MTDLs). nih.gov Future work will likely involve designing fluorinated alkynyl benzothiazoles that can simultaneously modulate multiple targets relevant to diseases like Alzheimer's or Parkinson's.
Sustainable Synthesis Methodologies: A growing emphasis in medicinal chemistry is on the development of green and sustainable synthetic routes. nih.gov Future innovations will likely include the use of more environmentally friendly reagents, solvents, and catalysts for the synthesis of fluorinated alkynyl benzothiazoles. nih.gov
Advanced Drug Delivery Systems: The development of novel drug delivery systems to enhance the bioavailability and brain penetration of these compounds will be a critical area of research. This could involve the use of nanoparticles, liposomes, or other carrier systems to improve therapeutic efficacy.
Exploration of New Therapeutic Areas: While neurodegenerative diseases are a primary focus, future research should also explore the potential of fluorinated alkynyl benzothiazoles in other therapeutic areas where benzothiazoles have shown activity, such as oncology and infectious diseases. mdpi.comresearchgate.netresearchgate.net
Emerging Innovations:
Click Chemistry Applications: The use of click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition, offers a powerful tool for the rapid synthesis of diverse libraries of triazole-containing benzothiazole derivatives. researchgate.net This can accelerate the discovery of new lead compounds.
Computational and In Silico Studies: The increasing sophistication of computational tools will play a vital role in predicting the binding affinities, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and potential off-target effects of new derivatives, thereby streamlining the drug discovery process. nih.gov
Fluorine in Agricultural Chemistry: Beyond pharmaceuticals, the unique properties of fluorinated compounds are being explored for agricultural applications, including the development of novel pesticides and herbicides. numberanalytics.com
The continued exploration of fluorinated alkynyl benzothiazole chemistry holds immense promise for the discovery of novel therapeutic agents and innovative chemical tools.
Q & A
Q. What are the established synthetic routes for 2-But-3-ynyl-4-fluoro-benzo[d]thiazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves cyclocondensation of fluorinated benzothiazole precursors with propargyl bromide derivatives. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency by stabilizing intermediates .
- Catalyst use : Acidic conditions (e.g., glacial acetic acid) facilitate Schiff base formation in related thiazole syntheses .
- Temperature control : Reflux conditions (80–120°C) are critical for achieving >60% yields, as seen in analogous benzo[d]thiazole preparations .
Optimization Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMSO or DMF | +20–30% |
| Temperature | 100–120°C (reflux) | +15–25% |
| Catalyst (AcOH) | 5–10 drops | +10–15% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions (e.g., fluorine at C4, propargyl at C2). Aromatic protons in benzo[d]thiazole typically resonate at δ 7.2–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected [M+H] ≈ 248.08) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and separates regioisomers .
Q. What preliminary biological screening assays are recommended to evaluate the bioactivity of this compound?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Enzyme Inhibition : Fluorogenic assays targeting kinases or proteases, leveraging the thiazole ring’s π-π stacking with active sites .
Advanced Research Questions
Q. How does the electronic configuration of the thiazole ring influence the compound’s interaction with biological targets, and what computational methods can validate these interactions?
- Methodological Answer : The electron-deficient thiazole ring facilitates hydrogen bonding with catalytic residues (e.g., kinase ATP pockets). Computational approaches include:
- Density Functional Theory (DFT) : Analyze HOMO/LUMO orbitals to predict charge distribution. For example, planar thiazole derivatives show enhanced π-electron delocalization, improving target binding .
- Molecular Docking : Use AutoDock Vina to simulate binding poses with proteins (e.g., c-MYC G-quadruplex DNA). Energy-minimized structures (RMSD < 2.0 Å) validate interactions .
Q. What strategies resolve contradictions in reported bioactivity data across different studies involving similar benzo[d]thiazole derivatives?
- Methodological Answer :
- Comparative Assays : Re-test compounds under standardized conditions (e.g., identical cell lines, nutrient media) to isolate structural vs. experimental variables .
- Meta-Analysis : Cross-reference bioactivity datasets (e.g., ChEMBL, PubChem) to identify trends. For instance, 4-fluoro substitution correlates with 3–5× higher antimicrobial activity vs. non-fluorinated analogs .
Q. How can the compound’s pharmacokinetic properties be improved through targeted structural modifications?
- Methodological Answer :
- Solubility Enhancement : Introduce sulfonamide or polyethylene glycol (PEG) groups to the propargyl chain, improving aqueous solubility by 2–4× .
- Metabolic Stability : Replace labile esters with amides; in vitro liver microsome assays (e.g., human CYP3A4) guide modifications .
Q. What advanced computational modeling approaches predict the compound’s binding affinity to multiple therapeutic targets?
- Methodological Answer :
- Multi-Target Docking : Use ensemble docking (e.g., Schrödinger Suite) to screen against kinases, GPCRs, and ion channels. Prioritize targets with consensus scores >70% .
- Machine Learning : Train QSAR models on thiazole bioactivity data (e.g., IC, logP) to predict off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
